N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide
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Description
“N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a benzamide group, which is a type of amide derived from benzoic acid. The presence of these functional groups could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and benzamide groups, as well as the methoxy groups attached to the benzene ring. These functional groups could influence the compound’s reactivity and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting point.Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific derivative and its targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, the effects can be diverse, ranging from antimicrobial to anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinoline derivatives .
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-11-21(12-9-17)28(26(30)19-10-13-23(31-2)24(15-19)32-3)16-20-14-18-6-4-5-7-22(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDYIMUMKYZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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